N-phenyl-1-propynecarboxamide
Description
N-phenyl-1-propynecarboxamide is an organic compound characterized by a phenyl group attached to the nitrogen of a carboxamide moiety and a propyne (terminal alkyne) group at the carbonyl-adjacent position. Its structure enables unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is typically synthesized via coupling reactions between phenylamine and propiolic acid derivatives under catalytic conditions, achieving yields of up to 85% in optimized protocols . Its reactivity and stability are influenced by the electron-withdrawing nature of the alkyne group and the resonance effects of the aromatic ring.
Properties
CAS No. |
56776-81-9 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-phenylbut-2-ynamide |
InChI |
InChI=1S/C10H9NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h3-5,7-8H,1H3,(H,11,12) |
InChI Key |
DJPMQZYAASTXEP-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC#CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Physical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL, DMSO) | LogP |
|---|---|---|---|
| N-phenyl-1-propynecarboxamide | 142–145 | 12.3 | 1.85 |
| N-(2-bromophenyl)-1-methylcyclopropanecarboxamide | 158–161 | 8.7 | 2.34 |
| N-phenyl-1-methylcyclopropanecarboxamide | 136–139 | 15.2 | 1.72 |
| N-(4-nitrophenyl)-1-propynecarboxamide | 167–170 | 5.9 | 2.01 |
*Data sourced from thermal analysis and HPLC studies *
The alkyne group in this compound increases molecular rigidity compared to cyclopropane analogs, as confirmed by DFT calculations showing greater charge delocalization in the alkyne-containing compound .
Table 2: Reaction Conditions and Yields
| Compound | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| This compound | Pd(OAc)₂ | 2 | 85 |
| N-(2-bromophenyl)-1-methylcyclopropanecarboxamide | CuI | 6 | 72 |
| N-(4-nitrophenyl)-1-propynecarboxamide | PdCl₂ | 3 | 78 |
Adapted from coupling reaction optimizations
The terminal alkyne in this compound facilitates faster coupling kinetics due to enhanced electrophilicity at the carbonyl carbon, reducing reaction times compared to brominated or nitrated derivatives .
Table 3: Anticancer Activity (IC₅₀, μM)
| Compound | HeLa Cells | MCF-7 Cells |
|---|---|---|
| This compound | 12.4 | 18.7 |
| N-(2-bromophenyl)-1-methylcyclopropanecarboxamide | 24.9 | 32.1 |
| N-(4-nitrophenyl)-1-propynecarboxamide | 9.8 | 14.6 |
*Data from MTT assays; lower IC₅₀ indicates higher potency *
The nitro-substituted propyne analog exhibits superior cytotoxicity, likely due to increased cellular uptake via passive diffusion (higher LogP) and nitro group-mediated ROS generation . However, this compound shows lower cytotoxicity in normal fibroblast cells (IC₅₀ > 100 μM), suggesting better selectivity .
Stability and Metabolic Profiles
- Hydrolysis Resistance : this compound demonstrates a hydrolysis half-life of 48 hours in pH 7.4 buffer, outperforming cyclopropane analogs (<24 hours) due to reduced ring strain .
- Thermal Stability : Degradation onset at 220°C, higher than bromophenyl derivatives (195°C) .
- Metabolic Stability : Hepatic microsomal studies show 65% remaining after 1 hour, compared to 40% for nitro-substituted analogs, attributed to slower cytochrome P450 oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
